2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a 4-isopropyl group.
Properties
IUPAC Name |
2-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)14-6-8-16(9-7-14)18-12-10-15-5-3-4-11-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNZTKBHDPOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Phenoxyethyl Intermediate
The synthesis begins with 4-isopropylphenol as the phenolic starting material. This compound undergoes alkylation with an appropriate ethyl halide derivative (such as 2-chloroethyl chloride or 2-bromoethyl bromide) to form the 2-(4-isopropylphenoxy)ethyl intermediate.
- Reaction conditions: Typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide or acetone.
- Temperature: Ambient to reflux temperatures depending on reagents.
- Yield: High yields (>80%) are commonly reported when reaction parameters are optimized.
Piperidine Substitution
The phenoxyethyl intermediate is then reacted with piperidine to substitute the halide with the piperidine nitrogen, forming the target amine structure.
- Mechanism: Nucleophilic substitution (SN2) where piperidine acts as the nucleophile.
- Conditions: Typically carried out in polar solvents such as ethanol, acetonitrile, or DMF, at elevated temperatures (50–100°C).
- Molar ratios: Excess piperidine is often used to drive the reaction to completion.
- Purification: The crude product is purified by recrystallization or column chromatography.
Hydrochloride Salt Formation
The free base amine is treated with hydrochloric acid, usually in an organic solvent like ethanol or ether, to precipitate the hydrochloride salt.
- Conditions: Room temperature stirring with stoichiometric amounts of HCl gas or aqueous HCl.
- Isolation: Filtration and drying under vacuum yield the pure hydrochloride salt.
- Advantages: The salt form improves water solubility and facilitates handling.
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenoxyethyl intermediate | 4-Isopropylphenol, 2-chloroethyl chloride, K2CO3 | DMF | 80–100 | 85–90 | Base-mediated alkylation |
| Piperidine substitution | Phenoxyethyl intermediate, piperidine (excess) | Ethanol or DMF | 60–90 | 75–85 | SN2 substitution |
| Hydrochloride salt formation | Free base amine, HCl (aqueous or gas) | Ethanol or ether | 20–25 | Quantitative | Salt precipitation and isolation |
- Purity and Characterization: Monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy is critical to ensure reaction completeness and product purity.
- Scale-up: Industrial synthesis may employ continuous flow reactors to improve safety and yield consistency.
- Side Reactions: Minimization of over-alkylation or polymerization requires careful stoichiometric control and temperature regulation.
While the above method is standard, related patented processes for piperidine derivatives emphasize:
- Use of protected intermediates to improve selectivity.
- Employing salt forms of piperidine (e.g., hydrobromide salts) in the substitution step to enhance reaction efficiency.
- Utilizing lithium hydroxide or other bases in epoxide ring-opening reactions to form piperidine derivatives, though these are more relevant to structurally related compounds than the exact target molecule.
The preparation of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is efficiently achieved via alkylation of 4-isopropylphenol to form a phenoxyethyl intermediate, followed by nucleophilic substitution with piperidine and subsequent hydrochloride salt formation. Optimization of reaction conditions such as solvent choice, temperature, and reagent ratios is essential to maximize yield and purity. This method is supported by diverse research findings and industrial practices ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride are found within the realm of medicinal chemistry. Research suggests that compounds with similar structures may exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds derived from piperidine are often investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Anxiolytic Effects : Similar derivatives have been explored for their anxiolytic properties, making them candidates for treating anxiety disorders.
- Neuroprotective Properties : Some piperidine derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Research into the biological activity of this compound focuses on its interactions with various receptors and enzymes:
- Binding Affinity Studies : Investigations into binding affinities reveal how well the compound interacts with specific neurotransmitter receptors, such as serotonin or dopamine receptors.
- Pharmacodynamics : Understanding the pharmacodynamics helps elucidate the compound's effects on physiological processes, which is crucial for assessing therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine/Piperazine Derivatives
Key Observations :
- Longer chains (e.g., hexyl in 8e ) may enhance membrane permeability but reduce aqueous solubility compared to ethyl linkers.
- Halogenation (e.g., chlorine in ) increases molecular polarity and may alter receptor binding .
- Bulky substituents like diphenylmethoxy () likely reduce metabolic clearance but increase molecular weight significantly .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in relation to neurological disorders. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25ClNO
- Molecular Weight : 318.28 g/mol
- CAS Number : 1219967-61-9
The compound features a piperidine ring substituted with a 4-isopropylphenoxy group, which is significant for its interaction with biological targets.
Research indicates that this compound acts on multiple biological targets:
- Histamine H3 Receptor (H3R) : This compound exhibits affinity for the H3R, which is implicated in the regulation of neurotransmitter release, particularly dopamine (DA). Compounds with similar structures have shown varying affinities, with some demonstrating IC50 values less than 50 nM for H3R inhibition .
- Monoamine Oxidase B (MAO-B) : The compound also inhibits MAO-B activity, an enzyme responsible for the breakdown of monoamines such as dopamine. Inhibiting this enzyme can lead to increased levels of DA in the brain, which is beneficial in treating conditions like Parkinson's disease (PD) .
Table 1: Affinity and Inhibition Potency
| Compound | Target | Affinity (Ki) | Inhibition (IC50) |
|---|---|---|---|
| This compound | H3R | >500 nM | <50 nM |
| Compound 13 (similar structure) | H3R | 25 nM | 4 nM |
Neuropharmacological Effects
In vivo studies have demonstrated that compounds similar to this compound can significantly affect DA levels in the rat cerebral cortex. For example, a related compound showed a >90% decline in MAO-B activity and a notable increase in DA content following administration at a dose of 3 mg/kg .
Potential Therapeutic Applications
Given its dual action on H3R and MAO-B, this compound may hold promise for:
- Treatment of Parkinson's Disease : By increasing DA levels and modulating neurotransmitter release, it could alleviate symptoms associated with PD.
- Cognitive Enhancement : The modulation of histamine receptors may also impact cognitive functions, making it a candidate for further exploration in cognitive disorders .
Safety and Toxicology
While specific toxicological data on this compound is limited, compounds with similar structures have been assessed for cytotoxicity against human astrocyte cell lines. These studies help establish safety profiles necessary for further clinical evaluations .
Table 2: Cytotoxicity Assessment
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human Astrocytes | >100 |
| Compound B | Human Astrocytes | <10 |
Q & A
Q. What advanced separation techniques improve resolution of enantiomeric impurities?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) and 0.1% diethylamine. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .
- Supercritical Fluid Chromatography (SFC) : Employ CO₂/ethanol mobile phases for faster separations and higher enantiomeric excess (ee >99%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
